Propyzamide-d3 (phenyl-2,4,6-d3)
Overview
Description
Propyzamide-d3 (phenyl-2,4,6-d3) is a deuterated form of propyzamide, a selective pre-emergence herbicide. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its utility in various scientific research applications, particularly in the fields of environmental analysis and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyzamide-d3 (phenyl-2,4,6-d3) is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the propyzamide molecule. The synthesis typically begins with the preparation of deuterated benzene, which is then subjected to chlorination to introduce chlorine atoms at specific positions on the benzene ring. The chlorinated intermediate is further reacted with N-(1,1-dimethyl-2-propyn-1-yl)amine to form the final product.
Industrial Production Methods
Industrial production of Propyzamide-d3 (phenyl-2,4,6-d3) involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyzamide-d3 (phenyl-2,4,6-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines.
Scientific Research Applications
Propyzamide-d3 (phenyl-2,4,6-d3) has a wide range of applications in scientific research:
Environmental Analysis: Used as a reference standard for the detection and quantification of herbicides in environmental samples.
Metabolic Studies: Employed in metabolic research to trace the pathways and fate of herbicides in biological systems.
Chemical Research: Utilized in studies involving the synthesis and characterization of deuterated compounds.
Pharmaceutical Research: Investigated for its potential use in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of Propyzamide-d3 (phenyl-2,4,6-d3) involves the inhibition of microtubule assembly in plant cells. This disruption of microtubule function leads to the inhibition of cell division and growth, ultimately resulting in the death of the target weeds. The molecular targets include tubulin proteins, which are essential components of the microtubule network .
Comparison with Similar Compounds
Similar Compounds
Propyzamide: The non-deuterated form of Propyzamide-d3 (phenyl-2,4,6-d3), used as a selective herbicide.
Pronamide: Another herbicide with a similar mechanism of action, used for controlling weeds in various crops.
Uniqueness
Propyzamide-d3 (phenyl-2,4,6-d3) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more precise tracking and analysis in metabolic and environmental studies, making it a valuable tool for scientists .
Properties
IUPAC Name |
3,5-dichloro-2,4,6-trideuterio-N-(2-methylbut-3-yn-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)/i5D,6D,7D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUZKMIPFFYSO-CRSPMMAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)NC(C)(C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.